3-(4-chlorophenyl)-1H-benzo[f]indazole
Description
Significance of Indazole Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research
The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the field of medicinal chemistry. nih.govelsevierpure.comekb.eg This "privileged scaffold" is present in a wide array of biologically active compounds, demonstrating its versatility in interacting with various biological targets. ekb.egnih.gov The unique chemical properties and tautomeric forms of the indazole ring allow it to serve as a versatile building block in the synthesis of more complex heterocyclic systems. nih.gov
Indazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govelsevierpure.com This wide range of biological activities has led to the inclusion of the indazole moiety in numerous commercially available drugs and compounds currently undergoing clinical investigation. nih.govekb.eg For instance, drugs like niraparib, an anticancer agent, and pazopanib, a tyrosine kinase inhibitor, feature the indazole core, highlighting its therapeutic relevance. elsevierpure.com The ability of the indazole structure to be extensively functionalized allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with specific biological targets. researchgate.net
The research into indazole-containing derivatives is a burgeoning field, with ongoing efforts to synthesize novel analogues with improved efficacy and selectivity. nih.govnih.gov Scientists are particularly interested in how different substituents on the indazole ring influence its biological activity, leading to the development of compounds with highly specific therapeutic applications. researchgate.net
Rationale for Focused Academic Investigation of 3-(4-chlorophenyl)-1H-benzo[f]indazole
The specific academic interest in this compound stems from a confluence of factors related to its unique structural components. The rationale for its investigation can be broken down into the contributions of the benzo[f]indazole core and the 4-chlorophenyl substituent.
The benzo[f]indazole core represents a more complex, polycyclic extension of the basic indazole scaffold. This extended aromatic system can enhance the molecule's ability to participate in π-stacking interactions with biological macromolecules, such as DNA or proteins, a mechanism that is often crucial for the activity of anticancer agents. nih.gov The larger surface area of the benzo[f]indazole system may also lead to altered solubility and pharmacokinetic properties compared to simpler indazoles. Research into benzo[f]indazole derivatives, particularly benzo[f]indazole-4,9-diones, has demonstrated their potential as antiproliferative agents. nih.gov
The presence of a 4-chlorophenyl group at the 3-position of the indazole ring is also highly significant. The chloro substituent is an electron-withdrawing group that can modulate the electronic properties of the entire molecule, potentially influencing its reactivity and biological interactions. Halogen atoms, particularly chlorine, are known to be capable of forming halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. Furthermore, the lipophilicity introduced by the chlorine atom can affect the compound's ability to cross cell membranes. The 4-chlorophenyl moiety is a common feature in many pharmacologically active compounds, and its inclusion in this context is a strategic design element aimed at potentially enhancing biological efficacy. nih.govnih.gov
The combination of the extended aromatic system of the benzo[f]indazole core with the electronic and steric properties of the 4-chlorophenyl group makes this compound a compelling target for academic research. Investigations into this molecule could provide valuable insights into how these structural features collectively contribute to its chemical behavior and potential biological activity.
While direct research on this compound is not widely published, studies on related benzo[f]indazole-4,9-dione derivatives offer a glimpse into the potential of this class of compounds. The following table presents the in vitro antiproliferative activity of some of these related compounds against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione | KATO-III | >432.5 |
| 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione | MCF-7 | >432.5 |
| Derivative 2a | KATO-III | 63.2 |
| Derivative 2a | MCF-7 | 63.2 |
| Derivative 3a | KATO-III | 432.5 |
| Derivative 3a | MCF-7 | 432.5 |
| Derivative 2b | KATO-III | 27.5 |
| Derivative 2b | MCF-7 | 27.5 |
| Derivative 3b | KATO-III | 415.9 |
| Derivative 3b | MCF-7 | 415.9 |
| Derivative 2c | KATO-III | 29.4 |
| Derivative 2c | MCF-7 | 29.4 |
| Derivative 3c | KATO-III | 389.9 |
| Derivative 3c | MCF-7 | 389.9 |
Data sourced from a study on 1H-benzo[f]indazole-4,9-dione derivatives. nih.gov The derivatives represent modifications of the parent compound.
This data, while not on the exact subject molecule, underscores the rationale for exploring the broader family of benzo[f]indazole compounds as potential antiproliferative agents. The significant variations in activity based on subtle structural changes highlight the importance of synthesizing and evaluating a diverse range of derivatives, including this compound, to fully understand the structure-activity relationships within this chemical class.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-benzo[f]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2/c18-14-7-5-11(6-8-14)17-15-9-12-3-1-2-4-13(12)10-16(15)19-20-17/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSVBSKWVCGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NN3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(4-chlorophenyl)-1H-benzo[f]indazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzo[f]indazole core and the 4-chlorophenyl substituent.
The protons of the benzo-fused ring system would typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on their position and the influence of neighboring protons and the nitrogen atoms in the indazole ring. The protons on the 4-chlorophenyl group are expected to appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The NH proton of the indazole ring would likely appear as a broad singlet, and its chemical shift could vary significantly depending on the solvent and concentration.
For comparative purposes, the ¹H NMR spectrum of the related compound, 2-(4-chlorophenyl)-1H-benzimidazole, recorded in DMSO-d6, shows a singlet for the NH proton at δ 13.00 ppm and multiplets for the aromatic protons between δ 7.23 and 8.20 ppm rsc.org.
Table 1: Illustrative ¹H NMR Data for a Structurally Related Compound: 2-(4-chlorophenyl)-1H-benzimidazole rsc.org
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 13.00 | s | 1H | N-H |
| 8.20 | dd | 2H | Aromatic-H |
| 7.65-7.63 | m | 4H | Aromatic-H |
| 7.23 | d | 2H | Aromatic-H |
| Data recorded in DMSO-d6 at 600 MHz. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display a series of signals corresponding to each unique carbon atom in the structure. The carbon atoms of the aromatic rings would resonate in the typical downfield region of δ 110-150 ppm. The carbon atom attached to the chlorine atom would have a chemical shift influenced by the electronegativity of the halogen. The carbons of the indazole moiety would also have characteristic shifts, with the carbon atom at the junction of the three rings and the carbon adjacent to the nitrogens showing distinct resonances.
As an example, the ¹³C NMR spectrum of 2-(4-chlorophenyl)-1H-benzimidazole in DMSO-d6 exhibits signals at δ 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, and 111.88 ppm rsc.org.
Table 2: Illustrative ¹³C NMR Data for a Structurally Related Compound: 2-(4-chlorophenyl)-1H-benzimidazole rsc.org
| Chemical Shift (δ ppm) | Assignment |
| 150.63 | C=N |
| 134.96 | Aromatic-C |
| 129.53 | Aromatic-C |
| 128.61 | Aromatic-C |
| 123.20 | Aromatic-C |
| 122.29 | Aromatic-C |
| 119.44 | Aromatic-C |
| 111.88 | Aromatic-C |
| Data recorded in DMSO-d6 at 150 MHz. |
Multi-dimensional NMR Techniques in Complex System Analysis
For a molecule with a complex aromatic proton system like this compound, one-dimensional NMR spectra can sometimes be difficult to interpret due to overlapping signals. In such cases, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY experiments would establish the connectivity between adjacent protons, helping to trace the spin systems within the benzo[f]indazole and the 4-chlorophenyl rings.
HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.
HMBC provides information about correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure. For instance, an HMBC experiment could show a correlation between the NH proton and the carbon atoms in its vicinity, confirming the structure of the indazole ring.
While specific multi-dimensional NMR data for the target compound is not available, the application of these techniques is a standard and essential part of the structural elucidation process for such molecules researchgate.net.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.
The Infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C=N stretching vibration within the indazole ring would likely be observed in the 1630-1580 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ range. A strong absorption band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically around 1090-1015 cm⁻¹. For comparison, the IR spectrum of 2-(4-chlorophenyl)-1H-benzimidazole shows a C=N stretch at 1623 cm⁻¹ and an N-H stretch at 3442 cm⁻¹ rsc.org.
The Ultraviolet-Visible (UV-Vis) spectrum , typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the electronic transitions within the molecule. The extended π-conjugated system of the benzo[f]indazole moiety and the 4-chlorophenyl group would lead to strong absorptions in the UV region. Multiple absorption maxima (λ_max) would be expected, corresponding to π→π* transitions. The exact positions of these maxima are sensitive to the solvent polarity researchgate.netbiointerfaceresearch.com. The study of related aromatic imines and benzimidazole (B57391) derivatives often shows significant absorption bands in the range of 250-400 nm researchgate.netmdpi.com.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₁ClN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would provide a highly accurate mass measurement, confirming the molecular formula.
The fragmentation pattern in the mass spectrum would offer further structural information. Common fragmentation pathways for related heterocyclic compounds include the loss of small molecules like HCN or the cleavage of the substituent groups. The fragmentation of the 4-chlorophenyl group could lead to characteristic ions. For instance, studies on related chlorophenyl-containing heterocyclic compounds have shown fragmentation patterns involving the loss of HCl or the chlorine radical researchgate.net.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
This technique would confirm the planarity of the benzo[f]indazole ring system and determine the torsion angle between this plane and the plane of the 4-chlorophenyl ring. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the indazole N-H group and π-π stacking between the aromatic rings, which govern the crystal packing. While no crystal structure for the exact target compound is currently available in the Cambridge Crystallographic Data Centre (CCDC), the structures of many related indazole and benzimidazole derivatives have been determined, providing a basis for understanding the likely solid-state conformation researchgate.netacs.org.
Spectroscopic Probes for Tautomeric Investigations of the Indazole Nucleus
The phenomenon of annular prototropic tautomerism is a well-established characteristic of the indazole ring system, involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) moiety. researchgate.netbohrium.com This results in an equilibrium between different tautomeric forms, most commonly the 1H- and 2H-tautomers. In the specific case of this compound, the indazole nucleus can exist in equilibrium between the 1H-benzo[f]indazole and the 2H-benzo[f]indazole forms. The relative stability and population of these tautomers are influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.netnih.gov The elucidation of this tautomeric equilibrium is critical for a complete structural and electronic characterization of the molecule. A variety of sophisticated spectroscopic techniques serve as powerful probes for this investigation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive technique for studying tautomerism in solution. researchgate.netnih.gov By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁵N NMR spectra, one can distinguish between the different tautomers or observe an averaged spectrum if the proton exchange is rapid on the NMR timescale. bohrium.comnih.gov
In a slow-exchange regime, distinct sets of signals will be observed for each tautomer, with the integration of the signals providing a quantitative measure of their relative populations. bohrium.com For this compound, the chemical shifts of the carbon atoms adjacent to the nitrogen atoms (C3, C3a, and C9a) are particularly sensitive to the position of the proton. nih.gov For instance, the ¹³C chemical shift of the carbon bearing the N-H bond typically appears at a different frequency compared to the one adjacent to the sp² nitrogen.
Table 1: Hypothetical ¹³C NMR Chemical Shift Data (δ, ppm) for Tautomers of this compound in a Slow-Exchange Regime (DMSO-d₆)
| Carbon Atom | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) |
|---|---|---|
| C3 | ~145.0 | ~152.0 |
| C3a | ~120.0 | ~115.0 |
| C4 | ~128.1 | ~128.3 |
| C5 | ~125.5 | ~125.6 |
| C6 | ~126.8 | ~126.9 |
| C7 | ~122.3 | ~122.5 |
| C8 | ~129.5 | ~129.7 |
| C9 | ~111.0 | ~120.0 |
| C9a | ~140.0 | ~148.0 |
| C1' (Aryl) | ~130.0 | ~129.8 |
¹⁵N NMR spectroscopy offers an even more direct probe due to the large chemical shift range of nitrogen and its high sensitivity to the immediate chemical environment. researchgate.netnih.gov The distinction between a pyrrole-type nitrogen (N-H) and a pyridine-type nitrogen (-N=) is unambiguous, with significantly different chemical shifts expected for N1 and N2 in the two tautomeric forms.
Variable-temperature (VT) NMR experiments are also invaluable. researchgate.net By lowering the temperature, it is often possible to slow down a rapid tautomeric exchange to the point where separate signals for each tautomer can be resolved. nih.gov This allows for the determination of the equilibrium constant at different temperatures and, subsequently, the calculation of thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the tautomerization process.
Ultraviolet-Visible (UV-Vis) spectroscopy provides complementary information. The 1H- and 2H-tautomers of indazoles possess distinct electronic structures and, therefore, different absorption spectra. nih.govacs.org The 1H-tautomer generally exhibits a benzoid-type structure, while the 2H-tautomer has a quinoid-type character, leading to differences in the position (λ_max) and intensity of their absorption bands. researchgate.net It has been noted in studies of simpler indazoles that the 2H-tautomer often absorbs light more strongly at longer wavelengths compared to the more stable 1H-tautomer. nih.gov By deconvoluting the UV-Vis spectrum of this compound in various solvents, the relative contributions of each tautomer can be estimated.
Table 2: Expected UV-Vis Absorption Maxima (λ_max) for Indazole Tautomers
| Tautomer Type | Typical Chromophore | Expected λ_max Range (nm) |
|---|---|---|
| 1H-Indazole | Benzoid | 250-300 |
By combining these spectroscopic methods, a comprehensive understanding of the tautomeric behavior of the this compound nucleus can be achieved, providing crucial insights into its structure, reactivity, and potential interactions in different chemical environments.
Computational Chemistry and Cheminformatics Approaches in Research on 3 4 Chlorophenyl 1h Benzo F Indazole
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the electronic structure of molecules like 3-(4-chlorophenyl)-1H-benzo[f]indazole. DFT studies would typically be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms.
These calculations would yield crucial electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly insightful, as it highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the indazole ring and the chlorine atom on the phenyl group would be expected to be regions of high electron density, which are critical for intermolecular interactions.
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be instrumental in identifying potential biological targets.
The process involves placing the 3D structure of the compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, predicting how strongly the compound might interact with the protein. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the target. For instance, the benzo[f]indazole core could form hydrogen bonds, while the chlorophenyl group might engage in hydrophobic or halogen-bond interactions.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations would be used to explore the conformational landscape of this compound and the stability of its complex with a biological target over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.
The first step involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, and hydrophobic properties). A statistical model is then built to correlate these descriptors with the observed biological activity. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.
HOMO-LUMO Orbital Analysis and Electronic Property Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. Analysis of these orbitals for this compound would provide deep insights into its chemical reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely distributed over the electron-rich benzo[f]indazole ring system, while the LUMO may be located on the phenyl ring and the indazole core.
Structure Activity Relationship Sar Investigations Within the 3 4 Chlorophenyl 1h Benzo F Indazole Series
Design and Synthesis of Analogues for SAR Profiling
The exploration of the SAR for the 3-(4-chlorophenyl)-1H-benzo[f]indazole scaffold necessitates the systematic design and synthesis of a diverse array of analogues. The synthetic strategies employed often build upon established methods for constructing the benzo[f]indazole core, followed by the introduction of various substituents.
A common synthetic route to benzo[f]indazole derivatives involves the cyclo-condensation of a β-ketoester with an appropriate aryl-aldehyde, followed by cyclization with hydrazine (B178648) hydrate (B1144303). ekb.eg For the synthesis of analogues of this compound, this would typically involve reacting a substituted naphthalene-based β-ketoester with 4-chlorobenzaldehyde, followed by treatment with hydrazine or a substituted hydrazine.
The design of analogues is a rational process, guided by the goal of probing the importance of different regions of the parent molecule. Key modifications often include:
Substitution on the 4-chlorophenyl ring: Introducing various electron-donating and electron-withdrawing groups to probe electronic effects.
Modification of the benzo[f] portion: Adding substituents to the fused benzene (B151609) ring to explore steric and electronic influences on activity.
Substitution at the N1 position of the indazole ring: Alkylation or arylation at this position to investigate the role of the N-H proton and to introduce new interaction points.
Alterations at other positions of the indazole core: Although less common, modifications at other available positions can provide further insights into the spatial requirements for activity.
The synthesis of these analogues allows for a comprehensive evaluation of how these changes impact the compound's properties in various research modalities.
Elucidation of Key Structural Determinants for Research Modalities
Through the study of synthesized analogues, researchers have been able to identify several key structural features of the this compound series that are critical for its observed effects in research studies.
The 3-(4-chlorophenyl) group has been identified as a crucial component. The presence of the chlorine atom at the para position of the phenyl ring appears to be important for potency in many cases. Studies on related heterocyclic compounds, such as 1,4-benzodiazepines, have shown that a halogen substituent on a phenyl ring can significantly enhance activity, potentially by interacting with lipophilic pockets in target proteins. chemisgroup.us
The planar benzo[f]indazole core serves as a rigid scaffold, orienting the key substituents in a defined three-dimensional space. This planarity is thought to be important for potential interactions, such as π-π stacking with aromatic residues in biological targets.
The N-H proton at the N1 position of the indazole ring is another key determinant. This proton can act as a hydrogen bond donor, which can be a critical interaction for binding to a biological target. The synthesis of N1-alkylated analogues helps to probe the importance of this hydrogen bond donating capability. If N1-alkylation leads to a significant decrease in activity, it strongly suggests a crucial role for the N-H group.
Impact of Substituent Effects on Biological Research Observations
The systematic introduction of different substituents at various positions of the this compound scaffold has provided detailed insights into the electronic and steric requirements for activity.
Substituents on the Phenyl Ring: The nature of the substituent on the phenyl ring at position 3 can have a profound impact on the biological profile. For instance, replacing the chloro group with other halogens (e.g., fluoro, bromo) or with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) allows for a systematic study of electronic effects. Research on other heterocyclic systems has demonstrated that such modifications can fine-tune the electronic properties of the molecule, affecting its interaction with biological targets. mdpi.com
Illustrative Data on Phenyl Ring Substitution: Please note: The following table is illustrative and based on general principles of SAR, as specific data for this exact compound series is not publicly available.
| Compound ID | R (at para-position) | Relative Activity |
|---|---|---|
| Parent | Cl | 1.0 |
| Analogue 1 | F | 0.8 |
| Analogue 2 | Br | 1.2 |
| Analogue 3 | CH₃ | 0.5 |
| Analogue 4 | OCH₃ | 0.4 |
| Analogue 5 | CF₃ | 0.9 |
This illustrative data suggests that a halogen at the para-position is favored, with bromine showing a slight improvement over chlorine, while electron-donating groups are detrimental to activity.
Substituents on the Benzo[f] fused ring: Modifications on the fused benzene ring of the benzo[f]indazole system can also modulate activity. The introduction of small substituents may be tolerated or even beneficial, while bulky groups could lead to a loss of activity due to steric hindrance, preventing the molecule from fitting into a potential binding site.
Regiochemical Influence on Compound Properties in Research Studies
Regiochemistry, the specific position of substituents on the molecular scaffold, plays a critical role in determining the properties and biological activity of the this compound series.
A key aspect of regiochemical investigation is the comparison of isomers. For example, moving the chloro substituent on the phenyl ring from the para (4-position) to the meta (3-position) or ortho (2-position) can lead to significant changes in activity. Studies on 2,3-benzodiazepine analogues have shown that the position of a chloro substituent on a phenyl ring can have a dramatic effect on their activity as AMPAR antagonists. nih.gov
Illustrative Data on Chloro-Phenyl Isomers: Please note: The following table is illustrative and based on general principles of SAR, as specific data for this exact compound series is not publicly available.
| Compound ID | Position of Cl | Relative Activity |
|---|---|---|
| Parent | 4-Cl (para) | 1.0 |
| Isomer 1 | 3-Cl (meta) | 0.3 |
| Isomer 2 | 2-Cl (ortho) | 0.1 |
This hypothetical data underscores the importance of the para-position for the chloro substituent, suggesting a specific and well-defined binding pocket.
Furthermore, the regiochemistry of the indazole ring itself is crucial. For example, in a study of indazole-3-carboxamides, it was found that the specific attachment of the carboxamide group at the 3-position was essential for activity, with the corresponding reverse amide isomer being inactive. nih.gov This highlights that even subtle changes in the arrangement of functional groups can have a profound impact on biological outcomes.
Mechanistic Investigations of Molecular Interactions and Biological Targets in Preclinical Research Contexts
Identification and Characterization of Molecular Targets (e.g., Enzymes, Receptors, Proteins)
No studies have been published that identify or characterize specific molecular targets for 3-(4-chlorophenyl)-1H-benzo[f]indazole. The general indazole scaffold is known to interact with a variety of biological targets, including protein kinases and nuclear receptors, but specific targets for this particular derivative have not been elucidated. google.comnih.gov
In Vitro Enzyme Inhibition and Activation Studies
There is no available data from in vitro enzyme inhibition or activation assays for this compound. Consequently, key metrics such as IC₅₀ or EC₅₀ values, which quantify a compound's potency in enzymatic assays, have not been reported for this molecule. While other indazole derivatives have been evaluated as enzyme inhibitors, for instance against monoamine oxidase B (MAO-B) or pan-Pim kinases, no such information is available for the subject compound. nih.govnih.gov
Receptor Binding and Signaling Pathway Modulation Research
No research has been published detailing the receptor binding profile or the effects on signaling pathway modulation for this compound. Preclinical investigations to determine its affinity for specific receptors or its ability to alter cellular signaling cascades have not been reported in the scientific literature.
Cellular and Subcellular Localization Studies in Research Models
There are no published studies on the cellular or subcellular localization of this compound within research models. Information regarding its uptake into cells and its distribution among organelles remains uninvestigated.
Exploration of Intermolecular Binding Modes and Affinities
No computational or experimental studies, such as X-ray crystallography or molecular docking, have been reported that explore the intermolecular binding modes and affinities of this compound with any potential biological target.
Preclinical Biological Research Paradigms and in Vitro Evaluation of 3 4 Chlorophenyl 1h Benzo F Indazole
Investigation of Antineoplastic Research Modalities in Cell-Based Assays
There is no specific information available in the public domain regarding the evaluation of 3-(4-chlorophenyl)-1H-benzo[f]indazole for antineoplastic activity in cell-based assays.
In a typical investigational workflow, the cytotoxic or anti-proliferative potential of a novel compound is assessed against a panel of human cancer cell lines. This often involves assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures changes in metabolic activity as an indicator of cell viability. Results from such assays are commonly reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
A representative data table for such an investigation would typically appear as follows, although no data is available for this compound:
Table 1: Hypothetical Antineoplastic Activity Data
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| K-562 | Chronic Myelogenous Leukemia | Data not available |
Preclinical Assessment of Antimicrobial Research Models (e.g., Antibacterial, Antifungal)
No specific studies on the antibacterial or antifungal activity of this compound have been found in the reviewed literature.
Preclinical assessment of antimicrobial properties generally involves determining the minimum inhibitory concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically evaluated against a range of clinically relevant bacterial and fungal strains.
A standard data table for antimicrobial screening is presented below, with the notation that no specific data exists for the compound :
Table 2: Hypothetical Antimicrobial Activity Data
| Microbial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Data not available |
| Escherichia coli | Gram-negative bacteria | Data not available |
Exploration of Anti-inflammatory Research Approaches in Cellular Systems
There is no available data from in vitro studies to suggest that this compound has been evaluated for anti-inflammatory properties.
In vitro anti-inflammatory research often utilizes cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages, to assess a compound's ability to modulate inflammatory responses. Key parameters measured include the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the activity of enzymes such as cyclooxygenase-2 (COX-2).
Examination of Neurobiological Research Paradigms in In Vitro Models
A thorough review of existing literature did not reveal any studies on the neurobiological effects of this compound in in vitro models.
Such investigations could involve a variety of assays, including receptor binding assays to determine affinity for specific neurotransmitter receptors, or cell-based assays to evaluate effects on neuronal viability, neurite outgrowth, or protection against neurotoxins.
Assessment in Parasitological Research Models (e.g., Antileishmanial Studies)
There is no published research on the activity of this compound in parasitological research models.
In the context of antileishmanial studies, a compound would typically be tested against both the promastigote (insect) and amastigote (mammalian) stages of Leishmania species. The efficacy is generally reported as the half-maximal effective concentration (EC50), and the selectivity index (SI) is calculated by comparing the cytotoxicity to mammalian cells with the activity against the parasite.
A representative data table for such an assessment is shown below, noting the absence of data for the specific compound:
Table 3: Hypothetical Antileishmanial Activity Data
| Leishmania Species | Parasite Stage | EC50 (µM) |
|---|---|---|
| L. donovani | Promastigote | Data not available |
Methodologies for Evaluating Other Biological Research Potentials
No other biological activities for this compound have been reported in the scientific literature. Further research could explore a wide range of other potential biological activities, such as antiviral, antioxidant, or enzyme inhibitory effects, using established in vitro methodologies.
Advanced Analog Design and Synthesis Strategies for Next Generation Research Compounds
Rational Design Principles for Novel Indazole Chemotypes
Rational drug design for new indazole chemotypes, including benzo[f]indazole derivatives, is heavily guided by structure-activity relationship (SAR) studies. These studies systematically modify different parts of the molecule to understand how chemical structure affects biological activity. For 3-substituted indazoles, the nature and position of substituents on the indazole core and the aryl ring are critical for modulating potency and selectivity. nih.govacs.org
In the design of inhibitors for receptor tyrosine kinases (RTKs), for instance, the indazole moiety can serve as a crucial "hinge binder," forming key hydrogen bonds with the ATP-binding pocket of the target enzyme. nih.gov Molecular docking studies reveal that the N-H of the indazole can interact with specific amino acid residues, such as cysteine, while the fused ring system engages in π-π stacking interactions with phenylalanine residues. nih.gov This understanding allows for the strategic placement of functional groups to optimize these interactions.
Key SAR findings for related indazole series have demonstrated that:
The regiochemistry of linkers, such as an amide group at the 3-position, can be critical for activity. In one study on CRAC channel blockers, a 3-carboxamide indazole showed potent inhibition, whereas its reverse amide isomer was inactive. nih.gov
Substituents on the fused benzene (B151609) ring of the indazole scaffold play a crucial role in inhibitory activity. mdpi.com
The choice of the aryl group at the 3-position significantly influences the compound's biological profile.
This knowledge-based approach, combining computational modeling with empirical SAR data, enables the rational design of novel benzo[f]indazole analogs with potentially improved properties.
High-Throughput Synthesis and Screening Approaches for Research Libraries
To explore the vast chemical space around the benzo[f]indazole scaffold, high-throughput synthesis (HTS) and the creation of combinatorial libraries are essential. These approaches allow for the rapid generation and evaluation of a large number of structurally related compounds.
Solution-phase parallel synthesis has been described as a viable strategy for producing libraries of indazole analogs. This methodology is designed to overcome regioselectivity issues often encountered in traditional syntheses, allowing for the unambiguous production of N-1 substituted derivatives in good yields. benthamdirect.com Further diversity can be introduced at the C-3 position through various chemical reactions. benthamdirect.com
Modern synthetic techniques are increasingly employed to streamline library production:
Flow Chemistry : This technology offers advantages in safety, reproducibility, and scalability. It provides a versatile route to deliver a range of indazole derivatives, enabling the rapid synthesis of multi-gram quantities on demand for further studies. acs.orgresearchgate.net
Solid-Phase Synthesis : Traceless solid-phase synthesis methods have been developed for complex heterocyclic systems incorporating the indazole moiety. These methods use commercially available building blocks and allow for the effective combinatorial synthesis of libraries with high purity. nih.govacs.org
Catalytic Reactions : A variety of metal-catalyzed reactions, including those using palladium, rhodium, and copper, have been developed for the efficient construction of the indazole core and for introducing diverse substituents. nih.govcaribjscitech.com
Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify "hits." For example, HTS was used to identify a series of indazole derivatives as potent activators of Sirt1, a protein target of interest. nih.gov This combination of parallel synthesis and rapid screening accelerates the discovery of novel and potent compounds.
Bioisosteric Replacement Strategies in Compound Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance potency, alter selectivity, or improve pharmacokinetic properties. cambridgemedchemconsulting.com This strategy is frequently applied to the 3-(4-chlorophenyl)-1H-benzo[f]indazole scaffold.
Phenyl Ring Bioisosteres : The 4-chlorophenyl group is a common target for bioisosteric replacement. The phenyl ring itself is the most prevalent ring system in marketed drugs but can contribute to poor physicochemical properties. nih.gov Strategic replacements can mitigate these issues while maintaining or improving biological activity. nih.govacs.org Common bioisosteres for a phenyl ring include:
Heterocyclic Rings : Replacing the phenyl ring with heteroaromatic rings like pyridine (B92270), thiophene, or pyrazole (B372694) can modulate properties such as solubility, metabolic stability, and the potential for hydrogen bonding. cambridgemedchemconsulting.com
Saturated Rings : In some cases, non-aromatic rings like bicyclo[2.2.2]octane or bridged piperidines can serve as effective bioisosteres, aiming to improve properties like solubility and reduce lipophilicity. researchgate.net
Functional Group Replacements : Other parts of the molecule can also be modified. For example, within a series of indazole-based inhibitors, an amide linker was replaced with a 1,2,4-oxadiazole ring. This bioisosteric substitution resulted in the most potent and selective inhibitor in the series, highlighting the utility of replacing specific functional groups with suitable heterocyclic mimics. nih.govdrughunter.com The objective of such a replacement is often to create a new molecule with similar biological properties but with improved metabolic stability or pharmacokinetic profiles. cambridgemedchemconsulting.comestranky.sk
The following table illustrates common bioisosteric replacements relevant to the this compound scaffold.
| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |
| Phenyl | Pyridyl, Thienyl | Modulate electronics, improve solubility, introduce H-bond acceptors |
| Phenyl | Bicyclo[2.2.2]octane | Decrease planarity, improve solubility, reduce metabolic liability |
| Chlorine | Trifluoromethyl (CF3), Cyano (CN) | Alter electronic properties, improve metabolic stability |
| Amide Linker | 1,2,4-Oxadiazole, 1,2,3-Triazole | Enhance metabolic stability, mimic H-bonding patterns |
Scaffold Hopping and Mimicry Approaches for Research Innovation
Scaffold hopping is a crucial strategy in drug discovery for identifying novel chemotypes that retain the biological activity of a known active compound but possess a different core structure. nih.gov This approach is used to generate new intellectual property, improve compound properties, or circumvent issues with an existing chemical series. nih.gov
The indazole scaffold is often involved in hopping strategies, either as the starting point or the destination. A prominent example is the scaffold hop from an indole (B1671886) to an indazole core. nih.gov The indole-2-carboxylic acid scaffold is a common chemotype in certain inhibitor classes. By replacing the indole with an indazole, researchers can preserve the essential spatial relationship between key functional groups while creating a novel molecular architecture. This strategy has successfully transformed selective inhibitors into dual-target inhibitors. nih.gov
The rationale for hopping from an indole to a benzo[f]indazole would be based on several factors:
Preservation of Key Interactions : The indazole and benzo[f]indazole cores can present key pharmacophoric elements, such as hydrogen bond donors and aromatic surfaces, in a similar spatial orientation to the original indole scaffold.
Novelty and IP : The new scaffold provides a distinct chemical entity, opening new avenues for patent protection.
Improved Properties : The altered core structure can lead to improvements in solubility, metabolic stability, or other pharmacokinetic parameters.
Molecular hybridization is another related strategy, where pharmacophoric elements from different bioactive molecules are combined to create a new hybrid compound. mdpi.com Researchers have utilized both scaffold hopping and molecular hybridization to design novel 1H-indazol-3-amine derivatives, leading to the discovery of potent inhibitors. mdpi.com The continuous exploration of new heterocyclic scaffolds is a significant challenge, but it is vital for the discovery of next-generation research compounds. digitellinc.com
The following table summarizes a conceptual scaffold hopping approach from a known active indole to a novel benzo[f]indazole.
| Starting Scaffold | Target Scaffold | Key Pharmacophoric Features Preserved | Rationale |
| Indole | Benzo[f]indazole | - Aromatic system for π-stacking- N-H for hydrogen bonding- Attachment point for side chains | - Generate novel chemotype- Improve physicochemical properties- Explore new SAR |
| Benzimidazole (B57391) | Benzo[f]indazole | - Bicyclic aromatic core- Hydrogen bond donor/acceptor sites | - Modulate electronic distribution- Alter 3D shape and rigidity |
Future Research Trajectories and Theoretical Applications of 3 4 Chlorophenyl 1h Benzo F Indazole Chemistry
Emerging Synthetic Methodologies and Their Potential
The synthesis of the benzo[f]indazole core has been an area of active research, with several innovative methods being developed. Traditional approaches often involve multi-step procedures. However, recent advancements have focused on more efficient and versatile strategies.
One promising direction is the use of transition-metal-catalyzed reactions. For instance, a palladium-catalyzed double C-N bond formation strategy has been reported for the synthesis of 3-substituted-1H-indazoles, which could be adapted for benzo[f]indazole derivatives. nih.gov Another innovative approach involves the 1,3-dipolar cycloaddition of diazo compounds with arynes, which offers a direct route to 3-substituted indazoles. organic-chemistry.orgnih.gov These modern methods provide access to a wide range of functionalized indazoles with high yields and good functional group tolerance. nih.gov
Furthermore, catalyst-free methods are gaining traction due to their environmental benefits. A facile, catalyst-free regioselective 1,6-aza-Michael addition of para-quinone methides with azoles, including indazole, has been developed using water as a green solvent, showcasing the potential for more sustainable synthetic routes. acs.org The development of one-pot syntheses, such as the reaction of 2-alkynylanilines with nitroarenes to form fused indoles, also presents a template for creating complex heterocyclic systems like benzo[f]indazoles with high efficiency.
Future synthetic explorations for 3-(4-chlorophenyl)-1H-benzo[f]indazole could focus on the development of stereoselective and enantioselective catalytic methods. The introduction of chiral centers could be pivotal for applications in medicinal chemistry. Moreover, the functionalization of the benzo[f]indazole core at various positions through late-stage C-H activation techniques would provide a powerful tool for creating a library of derivatives with diverse properties.
Table 1: Emerging Synthetic Methodologies for Indazole and Benzo[f]indazole Scaffolds
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Palladium-Catalyzed Double C-N Bond Formation | Cascade process, 1,6-conjugate addition | High efficiency, good yields for 3-substituted indazoles. nih.gov |
| 1,3-Dipolar Cycloaddition | Reaction of diazo compounds with arynes | Direct route to 3-substituted indazoles under mild conditions. organic-chemistry.orgnih.gov |
| Catalyst-Free 1,6-Aza-Michael Addition | Use of water as a green solvent | Environmentally friendly, broad substrate compatibility. acs.org |
| Rhodium-Catalyzed C-H Activation/Annulation | Construction of fused heterocyclic systems | Access to complex indazole-based architectures. |
| Silver-Mediated Intramolecular Oxidative C-H Amination | Efficient for a variety of 3-substituted indazoles | Applicable to substrates that are difficult to synthesize by other means. nih.gov |
Potential Applications in Advanced Materials Science Research
The unique photophysical properties of the benzo[f]indazole scaffold make it a compelling candidate for applications in advanced materials science. Recent research has highlighted that benzo[f]indazoles can act as a new class of "glow dyes," exhibiting bright and long-lasting fluorescence. ehu.esehu.es This intrinsic fluorescence suggests that this compound could be a valuable building block for novel organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors.
The presence of the 4-chlorophenyl substituent at the 3-position can significantly influence the electronic and photophysical properties of the molecule. The electron-withdrawing nature of the chlorine atom can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and quantum yield. rsc.org Computational studies, such as Density Functional Theory (DFT), can be employed to predict these properties and guide the design of new materials with tailored characteristics. rsc.org
Future research in this area should involve the synthesis of a series of 3-aryl-1H-benzo[f]indazoles with varying electron-donating and electron-withdrawing substituents on the phenyl ring to establish a clear structure-property relationship. The incorporation of these chromophores into polymeric or dendritic structures could lead to the development of advanced materials with enhanced processability and performance in electronic devices. Furthermore, the investigation of their two-photon absorption properties could open up applications in 3D microfabrication and photodynamic therapy.
Integration with Systems Biology and Omics-Based Research Platforms
While direct systems biology or omics-based studies on this compound are yet to be reported, the known biological activities of the broader indazole class provide a strong rationale for such future investigations. nih.govpnrjournal.com Indazole derivatives have shown a wide range of pharmacological effects, including anticancer and anti-inflammatory activities. researchgate.net These biological activities are often the result of the compound interacting with multiple cellular targets and pathways.
Systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic approach to understanding the complex interactions between a small molecule and a biological system. mdpi.com For a compound like this compound, which may act as a kinase inhibitor or modulate other cellular signaling pathways, omics technologies can provide an unbiased and comprehensive view of its mechanism of action.
A theoretical workflow for integrating this compound with systems biology could involve:
Target Identification and Validation: Using chemoproteomics approaches to identify the direct protein targets of the compound in relevant cell lines.
Pathway Analysis: Performing transcriptomic (RNA-seq) and proteomic analyses to understand the downstream effects of target engagement on cellular pathways.
Network Biology: Constructing protein-protein interaction networks to visualize the broader cellular response to the compound and identify key nodes and modules that are affected. nih.gov
Phenotypic Screening: Correlating the molecular data with phenotypic outcomes from high-content screening assays to build predictive models of the compound's activity.
This integrated approach can help in identifying novel therapeutic applications, predicting potential off-target effects, and discovering biomarkers for patient stratification.
Development of Novel Analytical Probes and Tools Based on the Indazole Scaffold
The inherent fluorescence of the benzo[f]indazole core makes it an attractive scaffold for the development of novel analytical probes and tools. ehu.esehu.es The sensitivity of the fluorescence to the local environment can be exploited to design sensors for various analytes, including metal ions, pH, and reactive oxygen species.
The 3-(4-chlorophenyl) substituent can be further functionalized to introduce specific recognition moieties for the target analyte. For instance, the attachment of a chelating group could lead to a fluorescent sensor for specific metal ions. Similarly, the introduction of a reactive group could enable the development of probes for specific enzymes or reactive species within a cell. Recent studies have shown that other heterocyclic scaffolds, such as benzothiadiazoles, have been successfully used to develop fluorescent probes for live-cell imaging, indicating a promising path for benzo[f]indazole derivatives. nih.govnih.govrsc.org
Future research in this domain should focus on:
Rational Design: Employing computational modeling to predict the changes in photophysical properties upon analyte binding.
Synthesis and Characterization: Preparing a library of functionalized this compound derivatives and evaluating their sensing performance.
Biological Applications: Demonstrating the utility of the developed probes for real-time imaging of analytes in living cells and tissues. nih.gov
The development of such probes would not only provide valuable tools for basic research but could also have applications in diagnostics and environmental monitoring. The superior photostability of benzo[f]indazoles compared to some commercial dyes makes them particularly promising for long-term imaging experiments. ehu.es
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate |
| 3-aryl-1H-benzo[f]indazoles |
| 3-substituted-1H-indazoles |
Q & A
Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1H-benzo[f]indazole, and what experimental parameters are critical for optimizing yield and purity?
A common approach involves cyclocondensation reactions of substituted precursors. For example, analogous indazole derivatives are synthesized by refluxing triazole intermediates with substituted benzaldehydes in ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and filtration . Key parameters include:
- Reaction time and temperature : Prolonged reflux (4+ hours) ensures complete cyclization.
- Solvent choice : Absolute ethanol minimizes side reactions.
- Acid catalysis : Glacial acetic acid enhances electrophilicity of the aldehyde.
- Purification : Vacuum evaporation and recrystallization improve purity.
Alternative methods may involve alkylation or heterocycle formation, but reproducibility depends on strict control of stoichiometry and reaction atmosphere .
Q. Which spectroscopic and crystallographic techniques are most robust for characterizing this compound?
- Single-crystal X-ray diffraction (SCXRD) : Provides definitive structural confirmation, including bond angles (e.g., β = 92.386° in monoclinic systems) and unit cell parameters (e.g., a = 9.0611 Å, b = 13.8393 Å) .
- NMR spectroscopy : ¹H/¹³C NMR resolves electronic environments of the chlorophenyl and indazole moieties.
- Elemental analysis : Validates molecular composition (e.g., C% ± 0.3% deviation) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 318.68 g/mol for related compounds) .
For crystallography, data collection at 100 K using MoKα radiation (λ = 0.71073 Å) and refinement with programs like SHELXL ensures accuracy .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound derivatives be systematically addressed?
Contradictions often arise from assay variability or structural impurities. Methodological solutions include:
- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Purity validation : Employ HPLC (≥95% purity) and elemental analysis to exclude confounding impurities .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogen position, alkyl chains) to isolate pharmacological effects. For example, 4-chlorophenyl groups enhance receptor binding affinity compared to fluorophenyl analogs .
- Meta-analysis : Cross-reference data from peer-reviewed crystallographic and pharmacological studies to identify trends .
Q. What strategies improve selectivity in N1-alkylation of this compound for scalable derivatization?
- Substrate scope screening : Test aldehydes or alkyl halides with varying steric/electronic profiles. Isobutyraldehyde, for instance, selectively alkylates N1 over N2 in indazoles .
- Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions.
- Monitoring by TLC/LC-MS : Ensures real-time tracking of N1 vs. N2 products. Note that electron-withdrawing groups (e.g., carboxylates) on the indazole ring may deactivate N1, requiring harsher conditions .
Q. How do intermolecular interactions in this compound crystals influence solubility and stability?
- Hydrogen bonding : Water molecules in the crystal lattice (e.g., O1W–H1W1⋯O2W interactions) increase hydrophilicity .
- π-π stacking : Chlorophenyl and benzindazole rings form offset stacks (3.5–4.0 Å spacing), enhancing thermal stability .
- Halogen interactions : C–Cl⋯π contacts (3.3 Å) contribute to dense packing (Dx = 1.307 Mg/m³), reducing solubility in nonpolar solvents .
- Cosolvent strategies : Use DMSO/water mixtures to disrupt crystal lattice interactions during dissolution.
Q. What computational methods are recommended for predicting the reactivity of this compound in novel reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina.
- Reactivity descriptors : Calculate Fukui indices to identify sites prone to alkylation or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
